N~1~-[(3R*,4S*)-1-acetyl-4-isopropyl-3-pyrrolidinyl]-N~2~-methyl-N~2~-(4-methylbenzyl)glycinamide
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Overview
Description
N1-[(3R*,4S*)-1-acetyl-4-isopropyl-3-pyrrolidinyl]-N2-methyl-N2-(4-methylbenzyl)glycinamide is a compound that involves complex molecular structures and reactions. The research on this compound focuses on its synthesis, molecular structure, and various chemical properties.
Synthesis Analysis
The synthesis of N1-[(3R*,4S*)-1-acetyl-4-isopropyl-3-pyrrolidinyl]-N2-methyl-N2-(4-methylbenzyl)glycinamide and related compounds involves intricate processes. For instance, one study describes the synthesis of novel and densely substituted N-benzyl-1H-pyrroles, which are related to the pyrrolidinyl group in the compound (De la Cruz et al., 2015).
Molecular Structure Analysis
The molecular structure of such compounds is complex, often involving multiple functional groups and stereochemistry considerations. Research has been conducted on related structures like pyrrolidine-2,3-dione derivatives, which share some structural similarities (Nguyen & Dai, 2023).
Chemical Reactions and Properties
The compound's chemical reactions and properties are influenced by its functional groups and molecular framework. Studies on similar compounds, such as pyrrolidine derivatives, provide insights into the types of chemical reactions these compounds can undergo (Ran et al., 2014).
Physical Properties Analysis
The physical properties of such compounds are determined by their molecular structure. Research on related compounds like glycinamide hydrochloride can offer insights into the physical properties of N1-[(3R*,4S*)-1-acetyl-4-isopropyl-3-pyrrolidinyl]-N2-methyl-N2-(4-methylbenzyl)glycinamide (Wen & Li, 2020).
Chemical Properties Analysis
The chemical properties of this compound are likely to be complex due to the presence of multiple functional groups. Studies on related compounds such as pyrrolo[2,3-d]pyrimidine derivatives provide insights into the chemical behavior of compounds with similar structures (Wang et al., 2011).
properties
IUPAC Name |
N-[(3R,4S)-1-acetyl-4-propan-2-ylpyrrolidin-3-yl]-2-[methyl-[(4-methylphenyl)methyl]amino]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N3O2/c1-14(2)18-11-23(16(4)24)12-19(18)21-20(25)13-22(5)10-17-8-6-15(3)7-9-17/h6-9,14,18-19H,10-13H2,1-5H3,(H,21,25)/t18-,19+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQQPKSAUKWYWRV-MOPGFXCFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN(C)CC(=O)NC2CN(CC2C(C)C)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)CN(C)CC(=O)N[C@H]2CN(C[C@@H]2C(C)C)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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